molecular formula C12H13ClF5NO B12111789 (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Cat. No.: B12111789
M. Wt: 317.68 g/mol
InChI Key: WDFWFZLURQPUHW-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound with the molecular formula C12H13ClF5NO. This compound features a benzyl group substituted with a chlorine atom at the para position and an amine group attached to a propyl chain that is further substituted with a pentafluoroethyloxy group. The presence of both electron-withdrawing and electron-donating groups makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride and 3-pentafluoroethyloxy-propylamine.

    Reaction Conditions:

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can target the benzyl chloride moiety, converting it to a benzyl alcohol.

    Substitution: The chlorine atom on the benzyl ring can be substituted with various nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Hydroxyl-substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structural features.

    Bioconjugation: Can be used to modify biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostics: Utilized in the synthesis of diagnostic probes.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The pentafluoroethyloxy group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-benzyl)-(3-trifluoromethyloxy-propyl)-amine: Similar structure but with a trifluoromethyloxy group instead of a pentafluoroethyloxy group.

    (4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine: Similar structure but with a bromine atom instead of chlorine.

    (4-Chloro-benzyl)-(3-methoxy-propyl)-amine: Similar structure but with a methoxy group instead of a pentafluoroethyloxy group.

Uniqueness

The presence of the pentafluoroethyloxy group in (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine imparts unique electronic properties, making it more hydrophobic and potentially more reactive in certain chemical environments compared to its analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions or specific electronic characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C12H13ClF5NO

Molecular Weight

317.68 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C12H13ClF5NO/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2

InChI Key

WDFWFZLURQPUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)Cl

Origin of Product

United States

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